![molecular formula C18H14N4O4 B5803764 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)
2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, also known as CPNPAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPNPAH belongs to the family of hydrazide derivatives and is synthesized through a multi-step process.
作用机制
The mechanism of action of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide involves its ability to inhibit the activity of proteasomes and COX-2 enzymes. Proteasomes are responsible for the degradation of proteins in cells, and their inhibition by 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide leads to the accumulation of misfolded and damaged proteins, which eventually leads to apoptosis in cancer cells. COX-2 enzymes are involved in the inflammatory response, and their inhibition by 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide leads to a reduction in inflammation.
Biochemical and Physiological Effects
2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of proteasome activity, and inhibition of COX-2 enzyme activity. 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide for lab experiments is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the development of anticancer drugs. 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide also has anti-inflammatory properties, which may make it useful for the development of anti-inflammatory drugs. However, one of the limitations of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is its potential toxicity, which may limit its use in clinical settings.
未来方向
There are several future directions for research on 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, including the development of more efficient synthesis methods, the optimization of its anticancer and anti-inflammatory properties, and the evaluation of its potential toxicity. Other potential applications of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide include its use as a fluorescent probe for the detection of proteasome activity and its use in the development of novel materials with unique properties. Overall, 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has shown significant potential for a wide range of scientific research applications, and further research in this area is warranted.
Conclusion
In conclusion, 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide involves a multi-step process, and it has been studied extensively for its potential applications as an anticancer and anti-inflammatory agent. 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of proteasome activity, and inhibition of COX-2 enzyme activity. While 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has several advantages for lab experiments, its potential toxicity may limit its use in clinical settings. There are several future directions for research on 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, including the development of more efficient synthesis methods, the optimization of its properties, and the evaluation of its potential toxicity.
合成方法
The synthesis of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide involves a multi-step process that begins with the reaction of 2-cyanophenol with chloroacetyl chloride to form 2-(2-chloroacetyl)phenoxy)acetonitrile. The resulting compound is then reacted with hydrazine hydrate to form 2-(2-(hydrazinocarbonyl)phenoxy)acetonitrile. The final step involves the reaction of 2-(2-(hydrazinocarbonyl)phenoxy)acetonitrile with 3-(3-nitrophenyl)-2-propenal to form 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide.
科学研究应用
2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is in the field of medicinal chemistry, where it has shown promising results as an anticancer agent. 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteasomes, which are responsible for the degradation of proteins in cells. 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has also shown potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response.
属性
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c19-12-15-7-1-2-9-17(15)26-13-18(23)21-20-10-4-6-14-5-3-8-16(11-14)22(24)25/h1-11H,13H2,(H,21,23)/b6-4+,20-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVCLFIQXROFJK-PHNSAVJNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenoxy)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

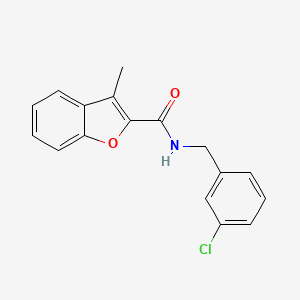
![3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803696.png)
![methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803724.png)
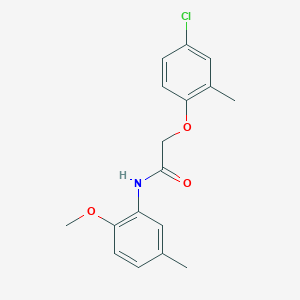
![2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5803737.png)
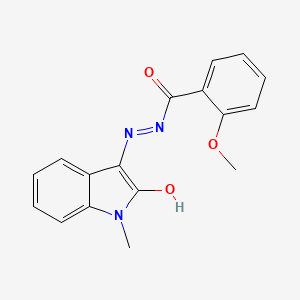
![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
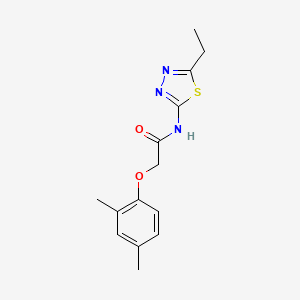
![6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol](/img/structure/B5803753.png)
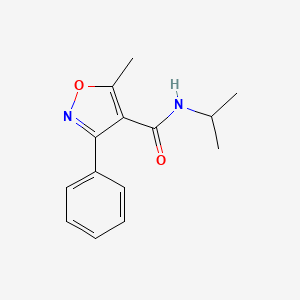
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)
![3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5803766.png)
![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)
![2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5803788.png)